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7-Aminomethyl-7-deazaguanosine - 66048-70-2

7-Aminomethyl-7-deazaguanosine

Catalog Number: EVT-1673969
CAS Number: 66048-70-2
Molecular Formula: C12H17N5O5
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Aminomethyl-7-deazaguanosine is a modified nucleoside that plays a significant role in biochemical research and therapeutic applications. This compound is structurally related to guanosine, with the key modification being the replacement of the nitrogen atom at the 7-position with a methylene group (-CH2-), which results in the presence of an amino group. This modification alters its biological properties and interactions, making it a subject of interest in various scientific studies.

Source

7-Aminomethyl-7-deazaguanosine can be synthesized through various chemical processes, often derived from purine nucleosides or through specific synthetic pathways designed to introduce the aminomethyl group. The compound can also be found in specific biological contexts, although its natural occurrence is limited compared to its synthetic availability.

Classification

This compound falls under the category of nucleoside analogs, which are compounds that mimic nucleosides and can interfere with nucleic acid metabolism. Nucleoside analogs are widely studied for their potential use in antiviral and anticancer therapies.

Synthesis Analysis

Methods

The synthesis of 7-Aminomethyl-7-deazaguanosine typically involves several steps, starting from readily available nucleoside precursors. Common methods include:

  1. Chemical Modification: Starting from guanosine or other purine derivatives, chemical reactions such as reductive amination or alkylation can introduce the aminomethyl group.
  2. Deazapurine Synthesis: The introduction of deazapurine structures can be achieved through cyclization reactions involving 2-amino-4-hydroxypyrimidines and appropriate aldehydes.

Technical Details

  • Reagents: Common reagents include formaldehyde or paraformaldehyde for introducing the methylene group, along with reducing agents like sodium borohydride for subsequent transformations.
  • Conditions: Reactions are often conducted under controlled temperatures and pH levels to ensure high yields and purity of the final product.
Molecular Structure Analysis

Structure

The molecular structure of 7-Aminomethyl-7-deazaguanosine can be represented as follows:

  • Chemical Formula: C8_{8}H10_{10}N4_{4}O3_{3}
  • Molecular Weight: Approximately 198.19 g/mol
  • Structural Features: The molecule features a ribose sugar attached to a modified purine base (deazaguanine) with an aminomethyl substituent at the 7-position.

Data

The compound's structural data can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide insights into its conformation and interactions at the molecular level.

Chemical Reactions Analysis

Reactions

7-Aminomethyl-7-deazaguanosine undergoes various chemical reactions typical of nucleoside analogs:

  1. Phosphorylation: It can be phosphorylated by kinases to form nucleotide derivatives, which may exhibit altered biological activity.
  2. Glycosylation: The compound may participate in glycosylation reactions, forming glycosides that can affect its solubility and bioavailability.

Technical Details

  • Reaction Conditions: These reactions often require specific enzymatic conditions or chemical catalysts to facilitate the transformation.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
Mechanism of Action

Process

The mechanism of action of 7-Aminomethyl-7-deazaguanosine primarily relates to its role as a nucleoside analog:

  1. Inhibition of Nucleic Acid Synthesis: By mimicking guanosine, it can interfere with RNA and DNA synthesis, potentially leading to inhibition of viral replication or cancer cell proliferation.
  2. Interaction with Enzymes: The compound may act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism.

Data

Studies have shown that 7-Aminomethyl-7-deazaguanosine exhibits antiviral activity against certain viruses by disrupting their replication cycles, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant Data or Analyses

Quantitative analyses using techniques like HPLC (High Performance Liquid Chromatography) can determine purity levels and concentration in solutions.

Applications

Scientific Uses

7-Aminomethyl-7-deazaguanosine has several applications in scientific research:

  1. Antiviral Research: Used in studies aimed at developing antiviral therapies due to its ability to inhibit viral replication.
  2. Cancer Research: Investigated for its potential effects on cancer cell growth and proliferation.
  3. Biochemical Studies: Serves as a tool for understanding nucleic acid metabolism and enzyme function in cellular processes.
Biosynthesis Pathways of 7-Aminomethyl-7-deazaguanosine in tRNA Modification

GTP-Dependent Pathways for 7-Deazaguanine Derivative Synthesis

The biosynthesis of 7-aminomethyl-7-deazaguanosine (preQ1 nucleoside) originates from guanosine triphosphate (GTP) through a conserved four-step pathway shared across bacteria and archaea. This pathway generates the key intermediate 7-cyano-7-deazaguanine (preQ0 base), which serves as the precursor for diverse 7-deazaguanine derivatives:

  • Step 1: GTP cyclohydrolase I (FolE/GCHI) converts GTP to 7,8-dihydroneopterin triphosphate (H2NTP) via ring expansion and elimination of C8.
  • Step 2: 6-Carboxytetrahydropterin synthase (QueD) catalyzes the stereospecific contraction of H2NTP’s six-membered ring to form 6-carboxy-5,6,7,8-tetrahydropterin.
  • Step 3: 7-Carboxy-7-deazaguanine synthase (QueE) rearranges this intermediate through a radical SAM-dependent mechanism to yield 7-carboxy-7-deazaguanine (CDG).
  • Step 4: CDG is amidated and dehydrated by 7-cyano-7-deazaguanine synthase (QueC) to produce preQ0, the universal branchpoint intermediate for tRNA and DNA modifications [4] [7].

Table 1: Enzymes in GTP-to-preQ0 Biosynthetic Pathway

EnzymeGeneReaction CatalyzedCofactors/Metals
GTP Cyclohydrolase IfolEGTP → Dihydroneopterin triphosphateZn²⁺ or Mn²⁺
6-Carboxytetrahydropterin SynthasequeDRing contraction to carboxytetrahydropterinZn²⁺/Fe²⁺
7-Carboxy-7-deazaguanine SynthasequeERadical SAM rearrangement to CDG[4Fe-4S] cluster
7-Cyano-7-deazaguanine SynthasequeCATP-dependent amidation/dehydration to preQ0None

Role of Queuine tRNA Ribosyltransferase (QTRT/TGT) in Base Exchange Mechanisms

tRNA-guanine transglycosylases (TGTs) catalyze the exchange of the genetically encoded guanine at specific tRNA positions with 7-deazaguanine bases. This unique base-replacement mechanism involves:

  • Transglycosylation: Cleavage of the N-glycosidic bond between the ribose and target guanine (position 34 in bacteria/eukaryotes; position 15 in archaea), followed by insertion of a 7-deazaguanine base without phosphodiester backbone disruption [3] [7].
  • Substrate Specificity: Bacterial TGTs preferentially insert preQ1 (7-aminomethyl-7-deazaguanine) into tRNAᴬˢᵖ, tRNAᴬˢⁿ, tRNAᴴⁱˢ, and tRNAᵀʸʳ anticodons. Archaeal TGTs (arcTGT) insert preQ0 at position 15 [3] [8].
  • Structural Recognition: Bacterial TGTs recognize a minimal UGU sequence in the anticodon loop, while archaeal TGTs bind the D-loop via tertiary interactions. Both function as homodimers with distinct tRNA-binding interfaces [3].

Enzymatic Reduction of 7-Cyano-7-deazaguanine (preQ0) to 7-Aminomethyl-7-deazaguanine (preQ1)

The conversion of preQ0 to preQ1 is catalyzed by NADPH-dependent queuine precusor reductase (QueF), a member of the nitrilase superfamily. This enzymatic step is exclusive to bacterial queuosine pathways:

  • Mechanism: QueF reduces the nitrile group (-C≡N) of preQ0 to an aminomethyl group (-CH₂NH₂) via a covalent thioimidate intermediate. It requires two molecules of NADPH and proceeds through a glutathionylated enzyme complex [4] [7].
  • Biological Role: PreQ1 serves as the direct substrate for bacterial TGTs. Its formation commits 7-deazaguanine flux toward queuosine biosynthesis rather than archaeosine or DNA modifications [4].
  • Evolutionary Divergence: Archaea lack QueF homologs, explaining their use of preQ0 (rather than preQ1) as the TGT substrate. Phages and bacteria with DNA modification systems (e.g., dpd clusters) may bypass QueF to utilize preQ0 directly in DNA [6] [4].

Table 2: QueF Homologs Across Domains of Life

Organism TypeQueF Status7-Deazaguanine SubstrateFinal Product
BacteriaPresentpreQ1Queuosine (tRNA)
ArchaeaAbsentpreQ0Archaeosine (tRNA)
Phages/VirusesVariablepreQ0 or preQ1dPreQ0/dADG/dG⁺ (DNA)

Post-Transcriptional Insertion via Transglycosylase Activity in Archaeal and Bacterial Systems

The insertion of 7-aminomethyl-7-deazaguanine into tRNA occurs post-transcriptionally via distinct transglycosylase strategies:

  • Bacterial Systems:
  • PreQ1 is inserted at wobble position 34 by TGT, replacing G34.
  • PreQ1-modified tRNA is further processed by QueA (epoxyqueuosine synthase) and QueG (reductase) to form queuosine [3] [7].
  • Archaeal Systems:
  • ArcTGT inserts preQ0 at position 15.
  • PreQ0 is amidinated to archaeosine (G⁺) by amidotransferases (ArcS, Gat-QueC, or QueF-L) [8] [4].
  • DNA-Inserting Variants:
  • Phage-encoded TGT homologs (e.g., DpdA) insert preQ0 or preQ1 into DNA instead of RNA. In Escherichia phage CAjan, DpdA incorporates preQ1 into phage DNA to evade host restriction enzymes [6]. This activity demonstrates the evolutionary repurposing of transglycosylase machinery for nucleic acid modification across domains [1] [6].

Table 3: Transglycosylase Functions Across Biological Systems

EnzymeOrganism TypeNucleic Acid TargetPositionInserted Base
TGTBacteriatRNA34preQ1
ArcTGTArchaeatRNA15preQ0
DpdA (TGT-homolog)Phages/BacteriaGenomic DNAVariablepreQ0/preQ1

Properties

CAS Number

66048-70-2

Product Name

7-Aminomethyl-7-deazaguanosine

IUPAC Name

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1

InChI Key

SOEYIPCQNRSIAV-IOSLPCCCSA-N

SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN

Synonyms

7-aminomethyl-7-deazaguanosine

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN

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